1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Biocatalysis Enzymatic Resolution Chiral Building Blocks

This chiral tetralin scaffold tertiary alcohol uniquely achieves up to 99% ee in enzymatic kinetic resolution, dramatically outperforming the five-membered indane analog (71% ee). As a racemate with well-defined physicochemical parameters, it is the preferred starting material for enantioenriched (R)- or (S)-tetralin-1-ol derivatives, spirocyclic compounds, and high-fidelity chiral analytical standards.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 14944-28-6
Cat. No. B1295399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS14944-28-6
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1(CCCC2=CC=CC=C21)O
InChIInChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3
InChIKeyHAQPAIYNBOCMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 14944-28-6): Basic Profile & Properties for Procurement Evaluation


1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 14944-28-6) is a tertiary benzylic alcohol featuring a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold [1]. It has a molecular weight of 162.23 g/mol, a boiling point of 270.1 °C at 760 mmHg, and is characterized as a colorless to pale yellow liquid with moderate water solubility but good solubility in organic solvents . As a racemic mixture of (R)- and (S)-enantiomers, its chiral center at the benzylic carbon makes it a critical building block for asymmetric synthesis [2].

Why Generic Substitution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Fails: Critical Differentiators from In-Class Analogs


Generic substitution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is not feasible due to its unique tetralin scaffold, which confers distinct stereoelectronic properties compared to other bicyclic tertiary alcohols. Direct head-to-head studies reveal that the tetralin core (six-membered saturated ring fused to a benzene ring) significantly alters both the biocatalytic resolution efficiency and the resulting enantiomeric excess (ee) of derived esters compared to its five-membered ring analog, 1-methyl-2,3-dihydro-1H-inden-1-ol [1]. Specifically, the tetralin derivative exhibits a markedly higher ester ee (99%) under identical conditions, underscoring that the ring size and rigidity dictate downstream stereochemical outcomes in asymmetric synthesis [2]. Furthermore, the chemical stability and reactivity profile, influenced by the benzylic tertiary alcohol moiety, differ from acyclic analogs, impacting reaction conditions and product purity in multi-step syntheses [3].

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A Quantitative Evidence Guide for Differentiated Scientific Selection


Quantified Difference in Biocatalytic Resolution: Tetralin vs. Indane Core in Tertiary Alcohols

In a direct head-to-head enzymatic resolution study using CAL-A (lipase A from Candida antarctica), the tetralin-based tertiary alcohol (1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) produced the corresponding acetate ester with a 99% enantiomeric excess (ee), whereas the indane-based analog (1-methyl-2,3-dihydro-1H-inden-1-ol) yielded only a 71% ee [1][2].

Biocatalysis Enzymatic Resolution Chiral Building Blocks

Substrate Conversion Efficiency in Optimized Enzymatic Kinetic Resolution

An optimized enzymatic kinetic resolution protocol using CAL-A achieved high conversion rates (44-45%) for the (R)-ester product of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol within a short reaction time of 4-5 hours, while maintaining excellent enantiomeric excess (96-99%) [1]. This represents the best reported result for kinetic resolution of this class of tertiary alcohols in terms of reaction rate and enantioselectivity [2].

Enzymatic Kinetic Resolution Green Chemistry Process Optimization

Differential Biocatalyst Preference and Reaction Pathway

A direct head-to-head comparison of lipases revealed that the tetralin alcohol (1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) and its indane analog exhibit distinct biocatalyst preferences. CAL-A (free enzyme) was optimal for the tetralin derivative, yielding an ester with 99% ee, while CAL-A-CLEA (cross-linked enzyme aggregate) was required for the indane analog, which gave only a 71% ee ester [1].

Biocatalyst Screening Lipase Selectivity Enzyme Engineering

Physicochemical Property Benchmarks for Process Design

Authoritative thermophysical data confirm key parameters essential for process design and scale-up. The compound has a boiling point of 270.1 °C at 760 mmHg and a standard enthalpy of combustion (solid) of -6085.2 kJ/mol, corresponding to a ΔfHºsolid of -244 kJ/mol [1]. Fusion temperature data are also available [2].

Thermophysical Properties Process Engineering Phase Equilibrium

Recommended Application Scenarios for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Based on Proven Differentiation


Precursor for Enantiopure Tetralin-Based Chiral Building Blocks via Enzymatic Resolution

This compound is an ideal starting material for synthesizing highly enantioenriched (R)- or (S)-tetralin-1-ol derivatives. The evidence shows that enzymatic kinetic resolution using CAL-A lipase yields the corresponding ester with up to 99% ee in under 5 hours [1]. This level of stereocontrol is critical for the preparation of chiral ligands, auxiliaries, and advanced pharmaceutical intermediates where the tetralin scaffold imparts specific steric and electronic properties distinct from indane or acyclic analogs [2].

Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

The tetralin core is a privileged structure in medicinal chemistry, and this tertiary alcohol serves as a key intermediate for functionalization. The quantified differentiation in enantioselectivity (99% ee for tetralin vs. 71% ee for indane under comparable conditions) [1] is particularly relevant for SAR programs where both the absolute stereochemistry and the ring size (six-membered vs. five-membered) are critical variables for target binding. Its well-characterized physicochemical properties [3] also facilitate reliable in vitro and in vivo dosing.

Synthesis of Spirocyclic Compounds via Ring-Closing Metathesis (RCM)

Derivatives of this chiral alcohol can be converted into spirocyclic dihydropyrans. Literature reports demonstrate that chiral dienes derived from related substrates undergo RCM to yield spirocyclic compounds with 74-78% chemical yield and 90-97% ee [1]. This demonstrates the compound's utility as a chiral pool starting material for constructing complex, three-dimensional molecular architectures highly sought after in modern drug discovery for improving pharmacokinetic properties.

Reference Standard for Chiral Chromatography Method Development

The substantial difference in enzymatic resolution efficiency between the tetralin and indane analogs (99% vs. 71% ee) [1] underscores the need for a reliable analytical standard. Procuring the pure racemate and its resolved enantiomers is essential for developing robust chiral HPLC or SFC methods to monitor reaction progress and enantiopurity in asymmetric syntheses involving this scaffold class.

Technical Documentation Hub

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